4-(4-Bromophenyl)-3-methylaniline
Overview
Description
4-(4-Bromophenyl)-3-methylaniline is a useful research compound. Its molecular formula is C13H12BrN and its molecular weight is 262.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative
A study by Ennis et al. (1999) explored the synthesis of a biphenyl carboxylic acid derivative via a Pd/C-mediated Suzuki coupling approach, employing 4-bromo-3-methylaniline as a key intermediate. This process was optimized to achieve a 74−76% overall yield on a 41 molar scale, highlighting its potential for large-scale production of pharmaceuticals and organic materials Ennis et al., 1999.
Spectroscopic and XRD Analysis of Bromophenyl Derivative
Demircioğlu et al. (2019) synthesized and characterized (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, conducting comprehensive spectroscopic (FT-IR, UV–Vis) and X-ray diffraction analyses. The study also explored the compound's molecular electrostatic potential, nonlinear optical properties, and interactions with DNA bases, demonstrating its potential in materials science and biological applications Demircioğlu et al., 2019.
Bromoaniline-Based Chemosensors for Metal Ions
Research by Das et al. (2021) developed bromoaniline-based Schiff base chemosensors for detecting Cu2+ and Zn2+ ions, with potential applications in environmental monitoring and biochemical sensing. The study emphasizes the versatility of 4-(4-Bromophenyl)-3-methylaniline derivatives in constructing complex sensing mechanisms Das et al., 2021.
Continuous Synthesis of 4-Bromo-3-methylanisole
Xie et al. (2020) reported a continuous synthesis method for 4-bromo-3-methylanisole, a compound related to this compound, demonstrating superior selectivity and efficiency compared to traditional batch processes. This research could have implications for the industrial production of dye and pharmaceutical intermediates Xie et al., 2020.
Anticonvulsant Properties of Enaminone Derivatives
Edafiogho et al. (2003) studied the structure and anticonvulsant activity of enaminone derivatives, including those derived from this compound. The research aimed at understanding the molecular basis of their biological activity, potentially contributing to the development of new therapeutic agents Edafiogho et al., 2003.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWLXUNCREPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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